molecular formula C12H13NO2 B3353382 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester CAS No. 54342-83-5

7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester

Katalognummer: B3353382
CAS-Nummer: 54342-83-5
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: MPOODBWWNKBOCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H13NO2. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester typically involves cyclocondensation reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indolizine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indolizine derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester is unique due to its specific structural features and the resulting biological activities.

Eigenschaften

CAS-Nummer

54342-83-5

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

ethyl 2-methylindolizine-7-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-4-5-13-8-9(2)6-11(13)7-10/h4-8H,3H2,1-2H3

InChI-Schlüssel

MPOODBWWNKBOCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC(=CN2C=C1)C

Kanonische SMILES

CCOC(=O)C1=CC2=CC(=CN2C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.